RhoNox-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H30N2O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[3-diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H30N2O4/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(33,7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3 |
InChI Key |
VBBOPWUGWHUQLA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Ferrous Iron Landscape: A Technical Guide to RhoNox-1
for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of RhoNox-1, a highly selective fluorescent probe for the detection of ferrous iron (Fe²⁺). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and quantitative performance data to facilitate its effective integration into advanced biological research and therapeutic development.
Core Principle of Fe²⁺ Detection
This compound is a "turn-on" fluorescent probe specifically engineered for the detection of labile Fe²⁺ in biological systems.[1][2][3] Its innovative detection mechanism is rooted in a highly selective chemical reaction involving the deoxygenation of a tertiary amine N-oxide by ferrous iron.[2][4] In its native state, the N-oxide group on the rhodamine scaffold effectively quenches the probe's fluorescence through a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes. This renders the this compound molecule essentially non-fluorescent.
Upon selective reaction with Fe²⁺, the N-oxide is reduced, breaking the fluorescence quenching pathway and restoring the strong fluorescence characteristic of the parent rhodamine dye. This irreversible reaction generates a vibrant orange-red fluorescent product, providing a direct and robust signal for the presence of ferrous iron. Notably, this compound exhibits exceptional selectivity for Fe²⁺ over other biologically relevant metal ions, including its oxidized counterpart, ferric iron (Fe³⁺).
Quantitative Data Summary
The performance of this compound as a fluorescent probe for Fe²⁺ is characterized by its distinct photophysical properties and high sensitivity. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₂O₄ | |
| Molecular Weight | 458.55 g/mol | |
| Excitation Maximum (Ex) | ~540 nm | |
| Emission Maximum (Em) | ~575 nm | |
| Quantum Yield (Φ) - Unbound | 0.01 | |
| Quantum Yield (Φ) - Fe²⁺-bound | 0.30 (as Rhodamine B) | |
| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ at 492 nm | |
| Solubility | Soluble in DMSO | |
| Subcellular Localization | Primarily Golgi apparatus |
Table 2: Performance Characteristics of this compound in Fe²⁺ Detection
| Parameter | Value | Reference |
| Fluorescence Enhancement | Up to 30-fold | |
| Detection Limit | Approximately 0.2 µM | |
| Reaction Time | Reaches plateau after ~1 hour | |
| Selectivity | High for Fe²⁺ over other metal ions |
Reaction Mechanism and Specificity
The detection of Fe²⁺ by this compound is a highly specific chemical reaction. The underlying principle is the selective reduction of the N-oxide group on the this compound molecule by ferrous iron. This reaction is highly specific, and other biologically relevant metal ions and reactive oxygen species do not trigger a significant fluorescence response.
Experimental Protocols
This section provides a detailed methodology for the application of this compound in the detection of labile Fe²⁺ in living cells using fluorescence microscopy.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 110 µL of anhydrous, high-purity DMSO. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM this compound stock solution to the desired final concentration (typically 5 µM) in a serum-free cell culture medium or an appropriate buffer such as Hank's Balanced Salt Solution (HBSS). Prepare this solution fresh for each experiment.
-
(Optional) Fe²⁺ Supplementation Solution (100 µM): To induce an increase in intracellular labile Fe²⁺, prepare a 100 mM stock solution of ferrous ammonium (B1175870) sulfate (B86663) (FAS) in water immediately before use. Dilute this stock solution to 100 µM in serum-free cell culture medium.
-
(Optional) Fe²⁺ Chelator Solution (1 mM): To confirm the Fe²⁺-specificity of the fluorescence signal, a 1 mM stock solution of a cell-permeable Fe²⁺ chelator, such as 2,2'-bipyridyl (Bpy), can be prepared in an appropriate solvent.
Live-Cell Imaging Workflow
The following protocol is a general guideline for staining adherent cells. Modifications may be necessary for different cell types or experimental setups.
Step-by-Step Staining Protocol for Adherent Cells
-
Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed serum-free medium or HBSS.
-
(Optional) Fe²⁺ Loading: To experimentally increase intracellular Fe²⁺ levels, incubate the cells with 100 µM FAS solution for 30 minutes at 37°C. Following incubation, wash the cells twice with HBSS to remove extracellular FAS.
-
Staining: Add the freshly prepared this compound working solution (e.g., 5 µM) to the cells and incubate for 60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.
-
Final Wash: Aspirate the this compound solution and wash the cells three times with HBSS to remove any unbound probe.
-
Imaging: Immediately proceed with fluorescence imaging. Use a fluorescence microscope equipped with appropriate filters for rhodamine dyes (e.g., excitation around 540 nm and emission around 575 nm). A laser excitation source of 532 nm or 543 nm is also suitable.
Concluding Remarks
This compound stands as a powerful and reliable tool for the specific detection and imaging of labile ferrous iron in living systems. Its "turn-on" fluorescence mechanism, coupled with high selectivity and sensitivity, offers a significant advantage for researchers investigating the intricate roles of Fe²⁺ in cellular physiology and pathology. The detailed protocols and quantitative data presented in this guide are intended to empower scientists to confidently employ this compound in their research endeavors, ultimately contributing to a deeper understanding of iron biology and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
RhoNox-1: A Technical Guide to its Chemical Structure, Properties, and Applications in Divalent Iron Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺). This document details its chemical structure, physicochemical and biological properties, mechanism of action, and experimental protocols for its application in cellular imaging.
Chemical Structure
This compound is the N-oxide derivative of Rhodamine B.[1] Its chemical identity is confirmed by its CAS number: 1447815-38-4.[1][2][3][4]
Physicochemical and Fluorescent Properties
A summary of the key physicochemical and fluorescent properties of this compound is presented in the tables below. This data is essential for its effective use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1447815-38-4 | |
| Molecular Formula | C₂₈H₃₀N₂O₄ | |
| Molecular Weight | 458.55 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| pKa Values | 3.4, 7.1, 11.3 | |
| Storage | Store at 4°C, protected from light |
Table 2: Fluorescent Properties of this compound and its Fe²⁺-activated product
| Property | This compound | Rhodamine B (Fe²⁺ adduct) | Reference |
| Excitation Wavelength (λex) | ~540 nm | ~555 nm | |
| Emission Wavelength (λem) | Weak | ~575 nm | |
| Quantum Yield (Φ) | 0.01 | ~0.30 | |
| Fluorescence | Weak | Strong orange-red |
Mechanism of Action
This compound is a "turn-on" fluorescent probe, meaning its fluorescence is significantly enhanced upon binding to its target. In its native state, the N-oxide group on the rhodamine scaffold quenches the molecule's fluorescence through a process involving Twisted Intramolecular Charge Transfer (TICT).
Upon interaction with divalent iron (Fe²⁺), the N-oxide group is selectively reduced, yielding the highly fluorescent compound Rhodamine B. This reaction is highly specific for Fe²⁺ over other biologically relevant metal ions.
Caption: Reaction mechanism of this compound with Fe²⁺.
Synthesis of this compound
This compound is synthesized from commercially available Rhodamine B. The process involves two main steps: neutralization of Rhodamine B, followed by an oxygenation reaction using m-chloroperbenzoic acid (m-CPBA).
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound for the detection of intracellular Fe²⁺.
Preparation of this compound Solutions
-
Stock Solution (1 mM):
-
Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO.
-
This stock solution should be stored at -20°C or -80°C and protected from light.
-
-
Working Solution (1-10 µM):
-
Dilute the 1 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM).
-
It is recommended to prepare the working solution fresh for each experiment.
-
Cellular Staining Protocol
The protocol for staining cells with this compound varies slightly for suspension and adherent cells.
For Adherent Cells:
-
Culture adherent cells on sterile coverslips or in glass-bottom dishes.
-
Remove the culture medium.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C.
-
Wash the cells twice with serum-free medium or PBS.
-
Observe the cells under a fluorescence microscope with appropriate filters (Excitation: ~540 nm, Emission: ~575 nm).
For Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in the this compound working solution.
-
Incubate for 5-30 minutes at room temperature.
-
Centrifuge the cells to remove the staining solution.
-
Wash the cells twice with PBS.
-
Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Caption: Experimental workflow for cellular staining with this compound.
References
RhoNox-1: A Technical Guide to the Selective Detection of Ferrous Iron (Fe²⁺)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RhoNox-1, a highly selective fluorescent probe for the detection of ferrous iron (Fe²⁺). This document details the probe's mechanism of action, its remarkable selectivity for Fe²⁺ over ferric iron (Fe³⁺) and other metal ions, and comprehensive experimental protocols for its application in biological research.
Introduction to this compound
This compound is a cell-permeable, "turn-on" fluorescent probe designed for the specific detection of labile ferrous iron (Fe²⁺) in living cells and tissues.[1][2][3] Its unique N-oxide chemistry-based mechanism allows for a significant increase in fluorescence intensity upon selective reaction with Fe²⁺, making it a valuable tool for investigating the roles of ferrous iron in various biological and pathological processes.[1][4] this compound exhibits an orange-red fluorescence with an excitation maximum (Ex) at approximately 540 nm and an emission maximum (Em) at around 575 nm. The probe has been shown to localize primarily in the Golgi apparatus within cells.
Mechanism of Action
The selectivity of this compound for ferrous iron is rooted in a specific chemical reaction. The probe is a derivative of rhodamine B, where one of the tertiary amine groups is N-oxidized. This N-oxide group acts as a fluorescence quencher through mechanisms such as photo-induced electron transfer (PET) and twisted internal charge transfer (TICT). In the presence of Fe²⁺, the N-oxide is selectively reduced (deoxygenated) to the corresponding tertiary amine. This conversion restores the π-conjugation of the rhodamine fluorophore, resulting in a significant "turn-on" of its fluorescence. This reaction is highly specific to Fe²⁺, as other biologically relevant metal ions, including Fe³⁺, do not induce this transformation.
References
A Technical Guide to the Excitation and Emission Spectra of RhoNox-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent probe RhoNox-1, with a focus on its excitation and emission spectra, mechanism of action, and experimental applications. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescent probes for the detection of divalent iron ions (Fe²⁺) in living cells.
Core Properties of this compound
This compound is a cell-permeable fluorescent probe designed for the specific and selective detection of Fe²⁺.[1][2][3] It operates on a "turn-on" mechanism, exhibiting weak fluorescence in its native state and a significant increase in fluorescence intensity upon reaction with Fe²⁺.[4][5] This reaction is irreversible and results in the formation of a highly fluorescent orange-red product. Spectroscopic analysis reveals that in a physiological buffer (50 mM HEPES, pH 7.4), the N-oxide form of this compound has a maximum absorption wavelength of 492 nm and a molar extinction coefficient of 24,000 M⁻¹cm⁻¹. Upon reaction with Fe²⁺, the absorption peak shifts to 555 nm.
Quantitative Spectroscopic Data
The following table summarizes the key quantitative data for this compound and its reaction product.
| Property | Value | Condition |
| This compound (pre-reaction with Fe²⁺) | ||
| Maximum Absorption (λ_abs,max_) | 492 nm | 50 mM HEPES buffer, pH 7.4 |
| 540 nm | General reference | |
| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ | At 492 nm in 50 mM HEPES buffer, pH 7.4 |
| Maximum Emission (λ_em,max_) | 575 nm | |
| Quantum Yield (Φ) | 0.010 | 50 mM HEPES buffer, pH 7.4 |
| pKa values | 3.4, 7.1, 11.3 | |
| This compound Reaction Product (post-reaction with Fe²⁺) | ||
| Maximum Absorption (λ_abs,max_) | 555 nm | After 1h treatment with Fe²⁺ |
| 537 nm | Upon reaction with Fe²⁺ | |
| Maximum Emission (λ_em,max_) | 575 nm | |
| Quantum Yield (Φ) of Rhodamine B (product) | 0.30 | In water |
Mechanism of Action: Fe²⁺-Mediated Deoxygenation
The fluorescence of this compound is quenched in its native state due to a non-radiative deactivation process involving a twisted internal charge transfer (TICT) state, and partially due to photo-induced electron transfer (PET) from the N-oxide group. The probe's selectivity for Fe²⁺ is based on a selective deoxygenation of the tertiary amine N-oxide group. This reaction, mediated by Fe²⁺, converts this compound into the highly fluorescent rhodamine B, resulting in a significant, up to 30-fold, increase in fluorescence intensity.
Caption: this compound activation mechanism.
Experimental Protocols
Detailed methodologies for utilizing this compound for the detection of Fe²⁺ in both suspension and adherent cells are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Stock Solution Preparation
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of anhydrous DMSO.
-
It is recommended to prepare fresh working solutions for immediate use. Storing this compound as a solution is not recommended as it may degrade and increase background fluorescence.
Staining Protocol for Suspension Cells
-
Collect cells by centrifugation and wash them twice with PBS. The recommended cell density is 1x10⁶ cells/mL.
-
Add 1 mL of the this compound working solution (typically 1-10 µM in serum-free medium or PBS) to the cells and incubate at room temperature for 5-30 minutes.
-
Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS, with each wash lasting 5 minutes.
-
Resuspend the cells in serum-free medium or PBS for analysis.
-
Observe the cells using a fluorescence microscope or flow cytometer.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips.
-
Remove the culture medium and add 100 µL of the this compound working solution (typically 5 µM in HBSS or other neutral buffer) to the cells.
-
Incubate the cells at 37°C for 30-60 minutes.
-
Wash the cells two to three times with culture medium or HBSS, with each wash lasting 5 minutes.
-
Observe the cells using a fluorescence microscope.
For fluorescence observation, a green excitation filter set suitable for Cy3 or TMR is recommended. For laser excitation, 532 nm or 543 nm lasers are appropriate, with fluorescence detection around 570 nm.
Caption: Cell staining workflow with this compound.
References
- 1. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 4. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
RhoNox-1: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
RhoNox-1 is a highly selective fluorescent probe designed for the detection of ferrous iron (Fe²⁺) in living cells.[1][2] It operates on a "turn-on" mechanism, exhibiting weak fluorescence in its native state and displaying a significant increase in fluorescence intensity upon reaction with Fe²⁺.[1][2] This property makes this compound a valuable tool for investigating the roles of labile iron in various biological and pathological processes. This guide provides an in-depth overview of the quantum yield and fluorescence lifetime of this compound, its mechanism of action, and detailed experimental protocols.
Core Photophysical Properties
The photophysical characteristics of this compound are central to its function as a fluorescent probe. A summary of its key quantitative properties is provided below.
| Property | Value | Notes |
| Quantum Yield (Φ) | 0.01 | In the absence of Fe²⁺. This low quantum yield is a result of fluorescence quenching mechanisms.[1] |
| > 0.8 | After reaction with Fe²⁺, this compound is converted to rhodamine B, which has a high quantum yield. | |
| 0.97 | Quantum yield of the reference standard, rhodamine B, in ethanol (B145695). | |
| Fluorescence Lifetime (τ) | Data not available | The fluorescence lifetime of this compound has not been reported in the reviewed scientific literature. |
| Maximum Excitation (λex) | ~540 nm | Optimal wavelength for exciting the probe. |
| Maximum Emission (λem) | ~575 nm | Wavelength of maximum fluorescence intensity, emitting an orange-red light. |
Mechanism of Action: Fe²⁺-Mediated Fluorescence Activation
The functionality of this compound is based on a selective chemical reaction with ferrous iron. In its native state, the fluorescence of the rhodamine B core of this compound is suppressed by the presence of a tertiary amine N-oxide group. This quenching occurs through multiple mechanisms, including a break in the π-conjugation of the fluorophore, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).
Upon interaction with Fe²⁺, the N-oxide group is reduced in a deoxygenation reaction. This reaction restores the structure of the highly fluorescent rhodamine B, leading to a significant, up to 30-fold, increase in fluorescence intensity. This "turn-on" response is highly selective for Fe²⁺ over other metal ions, including Fe³⁺.
Experimental Protocols
Determination of Quantum Yield
The relative quantum yield of this compound is determined by comparing its fluorescence emission spectrum to that of a well-characterized standard, such as rhodamine B.
Materials:
-
This compound
-
Rhodamine B (as a standard, quantum yield of 0.97 in ethanol)
-
50 mM HEPES buffer (pH 7.4)
-
Ethanol
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare a working solution of this compound by diluting the stock solution in 50 mM HEPES buffer to a final concentration of 2 µM.
-
Prepare a reference solution of rhodamine B in ethanol with a similar absorbance at the excitation wavelength.
-
Measure the absorbance of both the this compound solution and the rhodamine B solution at the excitation wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer. The absorbance should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Acquire the fluorescence emission spectrum of the this compound solution, exciting at 540 nm.
-
Acquire the fluorescence emission spectrum of the rhodamine B reference solution using the same excitation wavelength and instrument settings.
-
Calculate the integrated area under the emission spectrum for both the sample and the standard.
-
The quantum yield (Φ) is calculated using the following equation:
Φ_sample = Φ_std * (Area_sample / Area_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
Area is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Live Cell Imaging of Labile Fe²⁺
This compound is cell-permeable and can be used to visualize intracellular labile Fe²⁺ pools.
Workflow for Live Cell Imaging:
Detailed Protocol for Adherent Cells:
-
Cell Preparation: Culture adherent cells on sterile coverslips or in a glass-bottom dish suitable for microscopy.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in high-quality DMSO. Dilute the stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to a final working concentration of 1-10 µM. Prepare this solution fresh before use.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells twice with pre-warmed serum-free medium or PBS.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with fresh, pre-warmed medium or PBS to remove any unbound probe.
-
-
Imaging:
-
Resuspend the cells in serum-free medium or PBS for imaging.
-
Observe the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~540 nm, emission ~575 nm) or a flow cytometer.
-
Protocol for Suspension Cells:
-
Cell Preparation: Collect suspension cells by centrifugation (e.g., 400 g for 3-4 minutes). Wash the cells twice with PBS. Resuspend the cells to a density of approximately 1x10⁶ cells/mL.
-
Probe Preparation: Prepare the this compound working solution as described for adherent cells.
-
Cell Staining: Add 1 mL of the working solution to the cell suspension and incubate for 5-30 minutes at room temperature.
-
Washing: Centrifuge the cells to remove the supernatant and wash twice with PBS.
-
Imaging: Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Controls: To confirm that the observed fluorescence is due to Fe²⁺, a control experiment can be performed by co-incubating the cells with an iron chelator such as 2,2'-bipyridyl (Bpy). A significant reduction in the fluorescence signal in the presence of the chelator would indicate that the signal is indeed specific to labile iron.
References
- 1. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of RhoNox-1 in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RhoNox-1 is a cell-permeable, fluorescent probe designed for the specific detection of divalent ferrous iron ions (Fe²⁺) within living cells.[1][2] Contrary to what its name might suggest, this compound is not a member of the Rho family of GTPases. Instead, it is a valuable chemical tool for investigating the dynamics of the labile iron pool (LIP), a transient and reactive pool of iron that is crucial for various cellular processes.[3][4] Understanding the subcellular distribution of this labile iron is critical, as its dysregulation is implicated in a range of pathologies, including cancer and neurodegenerative diseases.[5] This guide provides a comprehensive overview of the subcellular localization of the this compound probe itself, which is essential for interpreting experimental results, and details its application in visualizing and quantifying the distribution of labile Fe²⁺ in different cellular compartments.
Mechanism of Action
This compound operates as a "turn-on" fluorescent probe.[6] Its core structure is based on a rhodamine B fluorophore, which is initially in a non-fluorescent state due to the presence of a tertiary amine N-oxide group.[6][7] This N-oxide moiety quenches the fluorescence of the rhodamine B scaffold.[6] In the presence of Fe²⁺, the N-oxide group is selectively reduced, leading to the formation of the highly fluorescent rhodamine B.[8] This reaction is irreversible and results in a significant increase in orange-red fluorescence, which can be measured to quantify the presence of Fe²⁺.[1][2]
The reaction is highly specific for Fe²⁺ over other biologically relevant metal ions, including the ferric form of iron (Fe³⁺).[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Labile iron in cells and body fluids: physiology, pathology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labile iron in cells and body fluids: physiology, pathology, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Advent of N-Oxide Chemistry in Iron Biology: A Technical Guide to Fe(II) Probes
Introduction: Iron is a fundamental transition metal essential for a myriad of biological processes, from oxygen transport by hemoglobin to energy production via cellular respiration. In biological systems, iron primarily exists in two oxidation states: ferric (Fe³⁺) and ferrous (Fe²⁺). The labile iron pool (LIP), a transient and weakly bound pool of chelatable and redox-active iron, is particularly crucial. Imbalances in the Fe²⁺ concentration within this pool can lead to oxidative stress through the Fenton reaction, contributing to various pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. Consequently, the development of selective and sensitive methods for detecting Fe²⁺ in living systems is of paramount importance for both fundamental research and drug development.
Historically, the detection of labile iron has been challenging due to the lack of specific detection methods. Many early fluorescent probes for iron ions responded to Fe³⁺, exhibited a "turn-off" fluorescence response, or suffered from poor metal selectivity, limiting their utility in complex biological environments.[1] A significant breakthrough in this field came with the application of N-oxide chemistry, which provides a highly selective, "turn-on" fluorogenic switch specifically for Fe²⁺.[1][2] This guide provides an in-depth technical overview of the discovery and development of N-oxide based iron probes, detailing their core mechanism, key examples, experimental protocols, and applications.
Core Principle: The N-Oxide Fluorogenic Switch
The foundational mechanism of N-oxide based iron probes is the selective deoxygenation of a dialkylarylamine N-oxide by Fe²⁺.[1][3] In this reaction, the N-oxide moiety, which typically quenches the fluorescence of the attached fluorophore through mechanisms like photoinduced electron transfer (PET) and twisted internal charge transfer (TICT), is reduced to its corresponding tertiary amine. This conversion restores the fluorophore's π-conjugation and electronic structure, leading to a significant increase in fluorescence intensity—a "turn-on" response.
The reaction is highly specific to Fe²⁺. The N-oxide probe does not react with other biologically relevant metal ions, including Fe³⁺, ensuring high selectivity in complex biological milieu. During this process, Fe²⁺ is oxidized, presumably to Fe³⁺ or a ferryl intermediate, effectively depleting the local concentration of labile Fe²⁺. This inherent reactivity forms the basis for their application as activity-based sensors.
Figure 1: General mechanism of an N-oxide based fluorescent probe for Fe(II) detection.
Key N-Oxide Based Iron Probes: A Comparative Overview
The versatility of the N-oxide chemistry allows for its integration with a wide array of fluorophore scaffolds, enabling the development of probes with diverse photophysical properties. This has led to a palette of sensors spanning the visible to near-infrared (NIR) spectrum, suitable for various bioimaging applications. The first example of such a probe for live-cell imaging was RhoNox-1, based on a rhodamine scaffold. Since then, the family has expanded to include probes based on coumarin (B35378) (CoNox-1), fluorescein (B123965) (FluNox-1), silicon rhodamine (Sithis compound), and BODIPY (BDNO), each offering unique advantages in terms of excitation/emission wavelengths, quantum yields, and sensitivity.
| Probe Name | Fluorophore Scaffold | λex (nm) | λem (nm) | Quantum Yield (Φ) (Probe) | Quantum Yield (Φ) (Parent Fluorophore) | Detection Limit (LOD) | Key Features & Applications |
| This compound | Rhodamine B | 555 | 575 | Low | High | ~μM range | First turn-on N-oxide probe for live-cell Fe²⁺ imaging. |
| CoNox-1 | Coumarin | 295 | 450 | 0.04 | 0.92 (Coumarin-6H) | Not specified | Blue-emitting probe for multicolor imaging. |
| FluNox-1 | Morpholinorhodol | 495 | 525 | 0.08 | 0.15 (Morpholinorhodol) | Not specified | Green-emitting probe. |
| Sithis compound | Silicon Rhodamine | 650 | 665 | 0.08 | 0.34 (Si-rhodamine B) | Not specified | Red-shifted probe with excellent signal contrast, used in hypoxic tumor models. |
| BDNO | BODIPY | 610 | 715 | Not specified | Not specified | 41 nM | Ratiometric NIR probe with a large Stokes shift (105 nm) and rapid response (<5s). |
| MDJ-O | Julolidine | 535 | 720 | Not specified | Not specified | 3.09 μM | NIR probe with 49-fold fluorescence enhancement, used for in vivo imaging in zebrafish and mice. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of N-oxide based iron probes. Below are generalized protocols for their synthesis, in vitro characterization, and live-cell imaging.
Protocol 1: General Synthesis of N-Oxide Probes
The synthesis of N-oxide probes is typically achieved through the oxidation of the corresponding tertiary amine-containing fluorophore.
-
Dissolution: Dissolve the parent amine fluorophore in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Oxidation: Add an oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to the solution at room temperature or on ice. The reaction is typically stirred for several hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, quench the reaction and purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired N-oxide probe.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.
Protocol 2: In Vitro Fluorescence Spectroscopy
This protocol outlines the steps to characterize the probe's response to Fe²⁺ in a controlled aqueous environment.
-
Reagent Preparation:
-
Prepare a stock solution of the N-oxide probe (e.g., 1 mM in DMSO).
-
Prepare a stock solution of a ferrous iron salt (e.g., 20 mM FeSO₄ or ferrous ammonium (B1175870) sulfate) in deoxygenated water. Prepare fresh to prevent oxidation.
-
Prepare the working buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Measurement:
-
In a cuvette, dilute the probe stock solution into the HEPES buffer to a final concentration (e.g., 2 μM).
-
Record the initial fluorescence spectrum ("turn-off" state) using a spectrofluorometer at the appropriate excitation wavelength.
-
Add a specific concentration of the FeSO₄ solution (e.g., 20 μM) to the cuvette.
-
Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 25 °C).
-
Record the final fluorescence spectrum to determine the fluorescence enhancement ("turn-on" state).
-
-
Selectivity Test: Repeat step 2, replacing FeSO₄ with various other metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺) to confirm the probe's selectivity for Fe²⁺.
Protocol 3: Live-Cell Imaging of Labile Iron
This protocol describes the use of N-oxide probes to visualize Fe²⁺ in cultured cells.
-
Cell Culture: Seed cells (e.g., HT1080 or HepG2) on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading:
-
Wash the cells with a suitable buffer like Hank's Balanced Salt Solution (HBSS).
-
Prepare a loading solution of the N-oxide probe (e.g., 1-5 μM) in serum-free medium or HBSS.
-
Incubate the cells with the probe solution for a specific duration (e.g., 30-60 minutes) at 37 °C.
-
-
Washing: Wash the cells twice with buffer to remove excess probe.
-
Treatment (Optional):
-
To observe an increase in labile iron, treat cells with an iron source like ferrous ammonium sulfate (B86663) (FAS) (e.g., 100 μM for 30 min).
-
To observe a decrease, treat with an iron chelator like 2,2'-bipyridine.
-
-
Imaging:
-
Immediately acquire fluorescence images using a confocal laser scanning microscope equipped with the appropriate laser line for excitation and emission filters.
-
Collect images from both control and treated cells.
-
-
Image Analysis: Quantify the mean fluorescence intensity from multiple cells or regions of interest to determine the relative changes in the labile Fe²⁺ pool.
Figure 2: A typical experimental workflow for visualizing labile iron in living cells.
Probe Design and Applications
The modular design of N-oxide probes allows for strategic development to meet specific experimental needs. By coupling the N-oxide "switch" to different fluorophores, researchers can create probes with tailored photophysical properties. This strategy has yielded a multicolor palette of probes, enabling simultaneous imaging with other fluorescent reporters. Furthermore, probes have been developed for the near-infrared (NIR) window, which offers advantages for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.
Figure 3: Logical relationships in the design of N-oxide based iron probes.
The applications of these probes are extensive and impactful:
-
Visualizing Labile Iron Pools: They have been successfully used to detect both basal and fluctuating levels of labile Fe²⁺ in a variety of cell types.
-
Studying Hypoxia: Probes like Sithis compound have been instrumental in demonstrating that hypoxic conditions in tumor cells lead to a shift in intracellular redox equilibrium towards higher levels of labile Fe²⁺.
-
Investigating Ferroptosis: N-oxide based probes have been used to monitor the elevation of labile Fe²⁺ during ferroptosis, a form of iron-dependent regulated cell death. Interestingly, these probes themselves have been shown to inhibit ferroptosis by selectively oxidizing and depleting Fe²⁺, opening new avenues for therapeutic strategies.
Conclusion and Future Directions
The discovery and development of N-oxide based probes represent a paradigm shift in the study of iron biology. Their high selectivity, "turn-on" response, and chemical versatility have provided researchers with powerful tools to investigate the intricate roles of labile Fe²⁺ in health and disease. Future developments in this field may focus on creating probes with even higher quantum yields, faster response kinetics, and ratiometric readouts for more precise quantitative measurements. Furthermore, the design of probes targeted to specific organelles (e.g., mitochondria, lysosomes) will continue to unravel the subcellular dynamics of iron metabolism, offering unprecedented insights into cellular function and pathology.
References
- 1. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An N-oxide-BODIPY-based ratiometric NIR fluorescent probe for the selective and sensitive detection of ferrous ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00396B [pubs.rsc.org]
- 3. (PDF) A universal fluorogenic switch for Fe(II) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells (2017) | Tasuku Hirayama | 128 Citations [scispace.com]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging of Fe2+ with RhoNox-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of RhoNox-1, a fluorescent probe designed for the specific detection of ferrous iron (Fe2+) in live cells. These protocols and notes are intended to assist researchers in various fields, including cell biology, neuroscience, and drug discovery, in accurately monitoring intracellular Fe2+ dynamics.
Introduction
This compound is a cell-permeable probe that exhibits a highly selective turn-on fluorescence response to Fe2+.[1][2] In its native state, this compound is weakly fluorescent. Upon reaction with Fe2+, it is converted to a highly fluorescent rhodamine B derivative, generating a stable and irreversible orange-red fluorescence.[1][3][4] This reaction is specific to Fe2+ and is not significantly affected by other biologically relevant metal ions, including Fe3+. This compound tends to accumulate in the Golgi apparatus and endoplasmic reticulum.
Mechanism of Action
The detection mechanism of this compound relies on the Fe2+-mediated deoxygenation of a tertiary amine N-oxide group. This reaction breaks the fluorescence quenching mechanism, which is attributed to a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes in the non-fluorescent form. The resulting product, rhodamine B, is a well-characterized and highly fluorescent molecule.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | ~540 nm | |
| Emission Wavelength (Em) | ~575 nm | |
| Stock Solution Concentration | 1 mM in high-purity DMSO | |
| Working Concentration | 1-10 µM in serum-free medium or PBS | |
| Incubation Time | 5 - 60 minutes | |
| Fluorescence Increase upon Fe2+ binding | Up to 30-fold | |
| Detection Limit | Approximately 0.2 µM |
Experimental Protocols
1. Reagent Preparation
-
1 mM this compound Stock Solution:
-
Bring the vial of this compound solid to room temperature before opening.
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution:
-
On the day of the experiment, dilute the 1 mM this compound stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
2. Live Cell Imaging of Adherent Cells
-
Culture adherent cells on sterile glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
When cells have reached the desired confluency, remove the culture medium.
-
Wash the cells twice with a serum-free medium or buffer (e.g., HBSS).
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined for each cell type and experimental condition.
-
After incubation, remove the this compound working solution and wash the cells two to three times with the serum-free medium or buffer to remove any excess probe.
-
Add fresh pre-warmed medium or buffer to the cells.
-
Proceed with imaging using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation: ~540 nm, Emission: ~575 nm).
3. Live Cell Imaging of Suspension Cells
-
Collect suspension cells by centrifugation at 1000 x g for 3-5 minutes.
-
Discard the supernatant and wash the cells twice with PBS.
-
Resuspend the cells to a density of approximately 1x10^6 cells/mL in a serum-free medium or buffer.
-
Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at room temperature or 37°C.
-
After incubation, centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in a fresh serum-free medium or PBS for analysis.
-
The cells can be analyzed by fluorescence microscopy or flow cytometry.
4. Positive Control (Optional)
To induce an increase in intracellular labile Fe2+, cells can be treated with a Fe2+ source prior to this compound staining.
-
Prepare a fresh 100 mM solution of ferrous ammonium (B1175870) sulfate (B86663) (FAS) or ferrous sulfate (FeSO4).
-
Dilute the FAS or FeSO4 solution in a serum-free cell culture medium to a final concentration of 100 µM.
-
Incubate the cells with the iron-containing medium for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove extracellular iron.
-
Proceed with the this compound staining protocol as described above.
Visualizations
Caption: this compound detects Fe2+ via a deoxygenation reaction.
Caption: Experimental workflow for live cell imaging using this compound.
Caption: Fe2+ catalyzes the Fenton reaction, producing damaging radicals.
References
- 1. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Optimal Concentration and Application of RhoNox-1 for Cellular Ferrous Iron Staining
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RhoNox-1 is a highly selective fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4][5] This probe exhibits excellent cell membrane permeability and, upon reacting with Fe²⁺, undergoes an irreversible transformation to an orange-red fluorescent product.[1][2][4][5] This reaction allows for the visualization and quantification of the labile iron pool, which plays a crucial role in various cellular processes and is implicated in numerous pathological conditions. This compound typically localizes to the Golgi apparatus.[1][3][4] The fluorescence of this compound is quenched in its inactive state through a Twisted Intramolecular Charge Transfer (TICT) mechanism.[6][7]
Quantitative Data Summary
The optimal concentration of this compound for cell staining can vary depending on the cell type and experimental conditions. The following tables summarize recommended concentrations and incubation parameters from various sources.
Table 1: Recommended Working Concentrations of this compound
| Parameter | Recommended Value | Source(s) |
| General Working Concentration | 1 - 10 µM | [1][2][3][4][5] |
| Specific Concentration for Fluorescence Microscopy | 5 µM | [8][9] |
| Specific Concentration for in vitro Fluorescence Measurements | 2 µM | [8][10] |
Table 2: Experimental Parameters for this compound Staining
| Parameter | Recommended Value | Source(s) |
| Incubation Time | 5 - 30 minutes | [1][2][3][4][5] |
| Alternative Incubation Time (HepG2 cells) | 60 minutes | [8][9] |
| Cell Density (Suspension Cells) | 1 x 10⁶ cells/mL | [1][2][3][4][5] |
| Excitation Wavelength (Ex) | ~540 nm | [1][4] |
| Emission Wavelength (Em) | ~575 nm | [1][4] |
| Stock Solution Concentration | 1 mM in DMSO | [1][2][3][4][5] |
Experimental Protocols
A. Preparation of this compound Stock and Working Solutions
A critical first step for successful staining is the proper preparation of the this compound solutions.
1. Preparation of 1 mM this compound Stock Solution:
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of anhydrous, high-purity DMSO.[1][3][4][5]
-
It is recommended to store the stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]
2. Preparation of this compound Working Solution:
-
On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically between 1-10 µM) using a serum-free cell culture medium or Phosphate Buffered Saline (PBS).[1][2][3][4]
-
It is crucial to prepare the working solution immediately before use.[1]
B. Staining Protocol for Adherent Cells
This protocol is suitable for cells grown on coverslips or in multi-well plates.
-
Culture adherent cells on sterile coverslips in a petri dish or in a multi-well plate until they reach the desired confluency.
-
Carefully remove the culture medium.
-
Wash the cells twice with PBS or a suitable buffer like Hank's Balanced Salt Solution (HBSS).[9]
-
Add a sufficient volume of the this compound working solution (e.g., 100 µL for a well in a 96-well plate) to completely cover the cells.[1][3]
-
Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.[1][2][3] The optimal incubation time may need to be determined empirically for different cell lines.
-
Aspirate the this compound working solution.
-
Wash the cells two to three times with serum-free medium or PBS for 5 minutes each time to remove any excess probe.[2][3]
-
The cells are now ready for imaging using a fluorescence microscope.
C. Staining Protocol for Suspension Cells
This protocol is designed for cells grown in suspension.
-
Collect the suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes).[1][2]
-
Discard the supernatant and wash the cell pellet twice with PBS, centrifuging after each wash.[1][2]
-
Resuspend the cells in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.[1][2][3]
-
Incubate the cells for 5-30 minutes at room temperature, protected from light.[1][2][3]
-
Centrifuge the cells to pellet them and discard the supernatant containing the this compound working solution.[1]
-
Wash the cell pellet twice with PBS to remove any unbound probe.[1][2]
-
Resuspend the final cell pellet in a suitable buffer (e.g., PBS or serum-free medium) for analysis.
-
Analyze the stained cells using a flow cytometer or fluorescence microscope.[1][2][3]
References
- 1. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 2. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. goryochemical.com [goryochemical.com]
- 10. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RhoNox-1 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RhoNox-1, a selective fluorescent probe for the detection of ferrous iron (Fe²⁺), in fluorescence microscopy. This document outlines the mechanism of action, detailed experimental protocols for cell staining, and applications in studying iron-dependent signaling pathways, such as ferroptosis, which is of significant interest in drug development.
Introduction to this compound
This compound is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) in living cells.[1][2] Its mechanism is based on a "turn-on" fluorescence response. In its native state, this compound is weakly fluorescent. Upon reaction with Fe²⁺, the N-oxide group of this compound is reduced, yielding a highly fluorescent rhodamine B product.[3][4] This irreversible reaction provides a robust and specific signal for imaging labile Fe²⁺ pools, which are implicated in various cellular processes and pathologies, including ferroptosis.[5] this compound typically localizes to the Golgi apparatus.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for using this compound are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 540 nm | |
| Emission Wavelength (Em) | 575 nm | |
| Stock Solution Concentration | 1 mM in anhydrous DMSO | |
| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | |
| Incubation Time | 5 - 30 minutes |
Experimental Protocols
Detailed methodologies for preparing this compound solutions and staining both adherent and suspension cells are provided below.
Preparation of this compound Solutions
-
1 mM Stock Solution: To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
1-10 µM Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in a serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. Prepare the working solution fresh for each experiment.
Staining Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on sterile coverslips or in glass-bottom dishes and culture until they reach the desired confluency.
-
Aspirate Medium: Carefully aspirate the cell culture medium from the coverslips or dishes.
-
Staining: Add a sufficient volume of the this compound working solution to completely cover the cells (e.g., 100 µL for a single well in a 96-well plate or a coverslip in a 24-well plate).
-
Incubation: Incubate the cells at room temperature or 37°C for 5-30 minutes, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to remove excess probe.
-
Imaging: Mount the coverslips on a slide with a suitable mounting medium or add fresh medium/PBS to the dish. Proceed with imaging using a fluorescence microscope equipped with appropriate filters for rhodamine B (Ex/Em: ~540/575 nm).
Staining Protocol for Suspension Cells
-
Cell Harvesting: Harvest suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes).
-
Washing: Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the cells in PBS.
-
Cell Count and Density Adjustment: Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL in a serum-free medium or PBS.
-
Staining: Add the this compound working solution to the cell suspension.
-
Incubation: Incubate the cells at room temperature or 37°C for 5-30 minutes, protected from light.
-
Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash the pellet twice with PBS to remove the excess probe.
-
Resuspension and Imaging: Resuspend the final cell pellet in a fresh serum-free medium or PBS. The cells can then be analyzed by fluorescence microscopy (by placing a drop on a slide) or flow cytometry.
Application in Ferroptosis Research
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound is a valuable tool for studying the role of labile iron pools in this process. An increase in intracellular Fe²⁺ is a key event in the initiation of ferroptosis. This compound can be used to visualize and quantify this increase in Fe²⁺ levels upon induction of ferroptosis by compounds like erastin (B1684096) or RSL3. Interestingly, N-oxide-containing probes like this compound have been shown to inhibit ferroptosis by selectively oxidizing Fe²⁺, thereby reducing its availability for Fenton-like reactions that drive lipid peroxidation.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound activation by ferrous iron.
Experimental Workflow for Staining Adherent Cells
Caption: Workflow for staining adherent cells with this compound.
Simplified Ferroptosis Signaling Pathway
Caption: Role of Fe²⁺ in ferroptosis and its detection by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: RhoNox-1 Staining for Flow Cytometry Analysis of Intracellular Labile Iron
Introduction
RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4] It operates on a turn-on fluorescence mechanism, where the non-fluorescent this compound reacts with intracellular Fe²⁺ to yield a stable, highly fluorescent product.[5] This reaction involves the reduction of an N-oxide group on the this compound molecule by Fe²⁺, leading to the formation of a rhodamine-like fluorophore. The resulting fluorescent signal is irreversible and exhibits an orange to red fluorescence, making it suitable for analysis by flow cytometry and fluorescence microscopy. Notably, this compound tends to localize in the Golgi apparatus.
Principle of Detection
The detection of intracellular Fe²⁺ by this compound is a specific chemical reaction. In its native state, the fluorescence of this compound is quenched. Upon entering the cell, it reacts with labile Fe²⁺, which reduces the N-oxide moiety of the probe. This reduction event restores the π-conjugation of the xanthene ring structure, resulting in a significant increase in fluorescence intensity. This direct and irreversible reaction provides a robust method for quantifying the relative levels of intracellular labile Fe²⁺.
Caption: Mechanism of this compound activation by intracellular Fe²⁺.
Data Presentation
The following table summarizes the key spectral properties of this compound for flow cytometry applications.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 540 nm | |
| Emission Wavelength (Em) | 575 nm | |
| Recommended Working Concentration | 1 - 10 µM | |
| Solvent for Stock Solution | DMSO |
Experimental Protocols
This section provides a detailed protocol for staining suspension cells with this compound for flow cytometry analysis. A protocol for adherent cells is also included for broader applicability.
I. Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. Prepare this solution fresh for each use.
II. Staining Protocol for Suspension Cells
Caption: Experimental workflow for this compound staining of suspension cells.
-
Cell Preparation:
-
Harvest cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.
-
Resuspend the cell pellet in PBS to a density of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add 1 mL of the freshly prepared this compound working solution to the cell suspension.
-
Incubate the cells at room temperature for 5-30 minutes, protected from light. The optimal incubation time should be determined for each cell type.
-
-
Washing:
-
Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.
-
-
Analysis:
-
Resuspend the final cell pellet in serum-free cell culture medium or PBS.
-
Analyze the cells immediately by flow cytometry, using an excitation wavelength of approximately 540 nm and detecting emission at around 575 nm.
-
III. Staining Protocol for Adherent Cells (for microscopy, adaptable for flow cytometry)
-
Cell Preparation:
-
Culture adherent cells on sterile coverslips or in culture plates until they reach the desired confluency.
-
-
Staining:
-
Remove the culture medium.
-
Add a sufficient volume of the this compound working solution to completely cover the cells (e.g., 100 µL for a coverslip).
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells two to three times with culture medium.
-
-
Analysis:
-
For flow cytometry, detach the cells using a gentle, non-enzymatic cell dissociation buffer.
-
Wash the detached cells with PBS and resuspend in serum-free medium or PBS for analysis as described for suspension cells.
-
Important Considerations
-
Controls: It is essential to include appropriate controls in your experiment. These should include an unstained cell sample and cells treated with an iron chelator (e.g., 2,2'-bipyridyl) prior to this compound staining to confirm the specificity of the signal for Fe²⁺.
-
Toxicity: As with any fluorescent probe, it is advisable to perform a toxicity assay to ensure that the chosen concentration of this compound and the incubation time do not adversely affect cell viability.
-
Photostability: Protect the this compound stock and working solutions, as well as the stained cells, from light to prevent photobleaching.
-
Instrumentation: Ensure that the flow cytometer is equipped with the appropriate lasers and filters for the excitation and emission wavelengths of the this compound fluorescent product.
References
Application Notes and Protocols for Histological Detection of Ferrous Iron (Fe2+) using RhoNox-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RhoNox-1, a selective fluorescent turn-on probe, for the histological detection and localization of labile ferrous iron (Fe2+) in tissue sections.
Principle of Detection
This compound is a highly specific fluorescent probe designed for the detection of ferrous iron (Fe2+).[1][2] In its native state, this compound is weakly fluorescent. Upon selective reaction with Fe2+, the probe undergoes a deoxygenation reaction of its tertiary amine N-oxide group.[3][4] This reaction yields a highly fluorescent product with a distinct orange-red emission, allowing for the visualization of labile Fe2+ within cells and tissues.[5] The fluorescence intensity of the reaction product is directly proportional to the concentration of ferrous iron. This compound demonstrates high selectivity for Fe2+ over other biologically relevant metal ions, including ferric iron (Fe3+).
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound in histological applications.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~540 nm | |
| Emission Maximum (Em) | ~575 nm | |
| Stock Solution Concentration | 1 mM in DMSO | |
| Working Solution Concentration | 1-10 µM in PBS or serum-free medium | |
| Recommended Concentration for Tissue Sections | 5 µM in PBS (pH 7.4) | |
| Incubation Time for Tissue Sections | 1 hour at room temperature | |
| Reported EC50 for Fe2+ (in cell lysate) | 19.6 µM |
Experimental Protocols
This section provides a detailed protocol for the staining of frozen tissue sections with this compound.
Required Materials
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optimal Cutting Temperature (O.C.T.) compound
-
Cryostat
-
Histological slides
-
Coplin jars or staining dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar fluorophores)
-
Coverslips
-
Mounting medium (aqueous, non-fluorescent)
Reagent Preparation
1 mM this compound Stock Solution:
-
Dissolve 50 µg of this compound in 110 µL of high-purity DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
5 µM this compound Working Solution:
-
On the day of the experiment, dilute the 1 mM stock solution 1:200 in 10 mM PBS (pH 7.4). For example, add 5 µL of 1 mM this compound stock solution to 995 µL of PBS.
-
Prepare this solution fresh before each use.
Tissue Preparation and Sectioning
-
Excise the tissue of interest and immediately embed it in O.C.T. compound.
-
Snap-freeze the embedded tissue in isopentane (B150273) cooled with liquid nitrogen or on a block of dry ice.
-
Store the frozen blocks at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 5-10 µm.
-
Mount the sections onto histological slides.
-
The sections can be used immediately or stored at -80°C for future use.
Staining Protocol for Frozen Tissue Sections
-
If using frozen slides, allow them to warm to room temperature for approximately 30 minutes to prevent condensation.
-
Wash the sections twice with PBS for 5 minutes each to remove the O.C.T. compound.
-
Carefully remove the excess PBS from around the tissue section.
-
Apply a sufficient volume of the 5 µM this compound working solution to completely cover the tissue section.
-
Incubate the slides in a humidified chamber at room temperature for 1 hour, protected from light.
-
Wash the sections three times with PBS for 5 minutes each to remove any unbound probe.
-
Mount the sections with an aqueous, non-fluorescent mounting medium and apply a coverslip.
-
Proceed with fluorescence microscopy.
Fluorescence Microscopy and Data Analysis
-
Visualize the stained sections using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~540 nm, Emission: ~575 nm).
-
Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all samples to allow for semi-quantitative comparison.
-
The intensity of the red fluorescence is indicative of the level of labile ferrous iron.
-
For quantitative analysis, image analysis software (e.g., ImageJ) can be used to measure the mean fluorescence intensity in defined regions of interest.
-
Normalize the fluorescence intensity to the background to determine the signal-to-noise ratio.
Visualization of Pathways and Workflows
Mechanism of this compound Activation
Caption: Mechanism of this compound activation by ferrous iron.
Experimental Workflow for Tissue Staining
Caption: Experimental workflow for ferrous iron detection in tissue sections.
References
- 1. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe this compound in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RhoNox-1: Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of RhoNox-1 stock and working solutions, essential for the accurate detection of intracellular ferrous iron (Fe²⁺). This compound is a highly selective fluorescent probe that enables the visualization and quantification of labile iron pools within living cells.
Introduction to this compound
This compound is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺)[1][2][3][4]. Upon reaction with Fe²⁺, this compound undergoes an irreversible transformation to a highly fluorescent product, emitting an orange-red signal[1]. This probe exhibits high selectivity for Fe²⁺ over other biologically relevant metal ions and tends to accumulate in the Golgi apparatus. The mechanism of detection relies on the Fe²⁺-mediated deoxygenation of the tertiary amine N-oxide moiety of this compound, which restores the fluorescence of the rhodamine B core.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₂O₄ | |
| Molecular Weight | 458.55 g/mol | |
| Excitation Wavelength (Ex) | ~540 nm | |
| Emission Wavelength (Em) | ~575 nm | |
| Appearance | Pink to red solid | |
| Solubility | Soluble in DMSO |
Preparation of this compound Stock and Working Solutions
Accurate preparation of stock and working solutions is critical for reliable experimental outcomes. The following protocols outline the recommended procedures.
This compound Stock Solution (1 mM)
The stock solution is prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) to ensure stability and solubility. It is highly recommended to use high-purity, anhydrous DMSO to minimize degradation of the probe and reduce background fluorescence.
Materials:
-
This compound (50 µg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Allow the vial containing this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the solid is at the bottom.
-
Add 110 µL of anhydrous DMSO to the 50 µg of this compound to yield a 1 mM stock solution.
-
Vortex briefly to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the table below.
Stock Solution Preparation Summary:
| Component | Amount | Final Concentration |
| This compound | 50 µg | 1 mM |
| Anhydrous DMSO | 110 µL | - |
This compound Working Solution (1-10 µM)
The working solution should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer.
Materials:
-
1 mM this compound stock solution
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
Protocol:
-
On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.
-
Dilute the stock solution with serum-free cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM). For example, to prepare 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of serum-free medium or PBS.
-
The optimal concentration of the working solution may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.
Working Solution Dilution Examples:
| Desired Working Concentration | Volume of 1 mM Stock Solution | Volume of Diluent (Serum-free medium/PBS) | Final Volume |
| 1 µM | 1 µL | 999 µL | 1 mL |
| 5 µM | 5 µL | 995 µL | 1 mL |
| 10 µM | 10 µL | 990 µL | 1 mL |
Storage and Stability
Proper storage of this compound and its solutions is crucial to maintain its efficacy.
| Solution | Storage Temperature | Duration | Storage Conditions |
| Unopened Solid | ≤ -20°C | 1 year | Desiccated and protected from light |
| Stock Solution (in DMSO) | -80°C | 6 months | Protected from light, in aliquots to avoid freeze-thaw cycles |
| Stock Solution (in DMSO) | -20°C | 1 month | Protected from light, in aliquots to avoid freeze-thaw cycles |
Note: Storing this compound as a solution is generally not recommended as it may degrade and increase background fluorescence. It is best to use the prepared solution promptly.
Experimental Protocols
The following are general protocols for staining adherent and suspension cells with this compound. Optimization may be required for specific cell lines and experimental setups.
Staining of Adherent Cells
Protocol:
-
Culture adherent cells on sterile coverslips or in a suitable imaging plate.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the freshly prepared this compound working solution (1-10 µM in serum-free medium or PBS) to the cells. Ensure the entire surface is covered.
-
Incubate the cells for 5-30 minutes at room temperature, protected from light.
-
Aspirate the this compound working solution.
-
Wash the cells twice with serum-free medium or PBS for 5 minutes each time.
-
The cells are now ready for imaging using fluorescence microscopy.
Staining of Suspension Cells
Protocol:
-
Collect suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.
-
Resuspend the cell pellet in the freshly prepared this compound working solution (1-10 µM in serum-free medium or PBS) to a cell density of approximately 1x10⁶ cells/mL.
-
Incubate the cells for 5-30 minutes at room temperature, protected from light.
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS, centrifuging after each wash.
-
Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Mechanism of this compound Action
The following diagram illustrates the chemical reaction that underlies the detection of ferrous iron by this compound.
Caption: Mechanism of Fe²⁺ detection by this compound.
Experimental Workflow for Cell Staining
This diagram outlines the general workflow for staining cells with this compound.
Caption: General experimental workflow for cell staining with this compound.
References
Co-staining Protocols for Cellular Ferrous Iron and Organelle Morphology
Application Notes for Researchers in Life Sciences and Drug Development
Introduction
RhoNox-1 is a fluorescent probe designed for the specific detection of divalent iron ions (Fe2+) within living cells. Upon reacting with Fe2+, this compound undergoes a transformation that results in an irreversible orange-red fluorescent product. This "turn-on" mechanism provides a direct and specific signal for the presence of labile Fe2+. Notably, this compound exhibits a tendency to accumulate within the Golgi apparatus, making it a valuable tool for investigating the role of ferrous iron in this organelle. Co-staining with other organelle-specific markers is essential for contextualizing the distribution and dynamics of Fe2+ in relation to other cellular compartments. These application notes provide detailed protocols for co-staining with markers for the Golgi apparatus, lysosomes, mitochondria, and the endoplasmic reticulum.
Mechanism of this compound Action
The functionality of this compound is based on a selective chemical reaction with ferrous iron. The probe, in its non-fluorescent state, readily permeates the cell membrane. In the presence of Fe2+, the this compound molecule is oxidized, leading to the formation of a highly fluorescent product with excitation and emission maxima at approximately 540 nm and 575 nm, respectively.[1][2] This reaction is highly specific for Fe2+, showing minimal reactivity with other biologically relevant metal ions.[3]
dot
Caption: Mechanism of this compound activation.
Quantitative Co-localization Data
The following table summarizes quantitative data from co-localization studies of this compound with various organelle markers. The Pearson's correlation coefficient is a measure of the linear correlation between the fluorescence intensities of the two markers, with a value of +1 indicating a perfect positive correlation, -1 a perfect negative correlation, and 0 no correlation.
| Organelle Marker | Pearson's Correlation Coefficient (PCC) with this compound | Reference Cell Type | Notes |
| LysoTracker | 0.84 ± 0.03 | U87MG cells | Strong co-localization observed in endolysosomes. |
| BODIPY-FL-ceramide BSA complex (Golgi) | Not Reported | HepG2 cells | Visual co-localization confirmed by microscopy.[3] |
| MitoTracker | Not Reported | - | Co-staining is feasible; optimization is required to minimize spectral overlap. |
| ER-Tracker | Not Reported | - | A derivative, Sithis compound, shows ER localization. Co-staining with this compound requires careful spectral consideration. |
Experimental Protocols
General Workflow for Co-staining
The following diagram illustrates a general workflow for co-staining experiments involving this compound and other organelle markers. Specific incubation times and concentrations will vary depending on the organelle marker being used.
dot
Caption: General experimental workflow for co-staining.
Protocol 1: Co-staining of Fe2+ with this compound and the Golgi Apparatus
This protocol is adapted from a study that visually confirmed the co-localization of this compound with a Golgi-specific marker.[3]
Materials:
-
This compound
-
BODIPY-FL-ceramide BSA complex
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Adherent cells cultured on coverslips
Procedure:
-
Golgi Staining:
-
Treat HepG2 cells with 1 µM BODIPY-FL-ceramide BSA complex in HBSS for 30 minutes at 4°C.
-
-
Iron Loading (Optional):
-
For studies investigating iron dynamics, treat cells with an iron source (e.g., 100 µM ferrous ammonium (B1175870) sulfate) in serum-free medium for 30 minutes.
-
-
This compound Staining:
-
Prepare a 5 µM working solution of this compound in HBSS.
-
Incubate the cells with the this compound working solution for 1 hour.
-
-
Washing:
-
Wash the cells twice with fresh medium, with each wash lasting 5 minutes.
-
-
Imaging:
-
Mount the coverslips and observe under a fluorescence microscope.
-
BODIPY-FL-ceramide BSA complex can be excited at ~488 nm with emission collected between 500-540 nm.
-
This compound can be excited at ~555 nm with emission collected between 570-650 nm.
-
Protocol 2: Co-staining of Fe2+ with this compound and Lysosomes
This protocol is based on a study that demonstrated strong co-localization of this compound with LysoTracker in endolysosomes.
Materials:
-
This compound
-
LysoTracker Green DND-26 (or other spectrally compatible LysoTracker)
-
Cell culture medium
-
Adherent cells cultured on coverslips
Procedure:
-
Simultaneous Staining:
-
Prepare a working solution containing 10 µM this compound and 10 µM LysoTracker in cell culture medium.
-
Incubate U87MG cells with the combined staining solution for 10 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed culture medium.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope.
-
Excite LysoTracker Green at ~488 nm and collect emission at ~500-550 nm.
-
Excite this compound at ~561 nm and collect emission at ~570-650 nm.
-
Protocol 3: Co-staining of Fe2+ with this compound and Mitochondria (Proposed Protocol)
Disclaimer: This is a proposed protocol based on the individual staining protocols for this compound and MitoTracker. Optimization of concentrations and incubation times may be necessary to achieve optimal co-staining and minimize spectral overlap.
Materials:
-
This compound
-
MitoTracker Green FM (or other spectrally distinct MitoTracker)
-
Cell culture medium
-
Adherent cells cultured on coverslips
Procedure:
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker Green FM at a concentration of 100-200 nM in serum-free medium.
-
Incubate cells with the MitoTracker solution for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with pre-warmed culture medium.
-
-
This compound Staining:
-
Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS.
-
Incubate the cells for 5-30 minutes at room temperature.
-
-
Washing:
-
Wash the cells twice with fresh medium, with each wash lasting 5 minutes.
-
-
Imaging:
-
Image the cells promptly using a fluorescence microscope.
-
Excite MitoTracker Green FM at ~490 nm and collect emission at ~516 nm.
-
Excite this compound at ~540 nm and collect emission at ~575 nm.
-
Protocol 4: Co-staining of Fe2+ with this compound and Endoplasmic Reticulum (Proposed Protocol)
Disclaimer: This protocol is proposed based on individual staining protocols and the knowledge that a derivative of this compound localizes to the ER. Careful selection of spectrally compatible dyes and optimization are critical.
Materials:
-
This compound
-
ER-Tracker Green (BODIPY FL Glibenclamide)
-
Cell culture medium
-
Adherent cells cultured on coverslips
Procedure:
-
ER Staining:
-
Prepare a working solution of ER-Tracker Green at a concentration of 1 µM in cell culture medium.
-
Incubate cells with the ER-Tracker solution for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with pre-warmed culture medium.
-
-
This compound Staining:
-
Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS.
-
Incubate the cells for 5-30 minutes at room temperature.
-
-
Washing:
-
Wash the cells twice with fresh medium, with each wash lasting 5 minutes.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Excite ER-Tracker Green at ~504 nm and collect emission at ~511 nm.
-
Excite this compound at ~540 nm and collect emission at ~575 nm.
-
Note on Spectral Overlap: The emission spectrum of ER-Tracker Green and the excitation spectrum of this compound may have some overlap. Sequential scanning or the use of spectrally distinct probes is recommended to minimize bleed-through.
References
Application Notes and Protocols: Utilizing RhoNox-1 for the Investigation of Ferroptosis and Iron-Dependent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The study of ferroptosis requires robust tools to monitor the key molecular events, particularly the fluctuation of intracellular labile iron pools. RhoNox-1, a fluorescent probe, has emerged as a valuable tool for the specific detection of divalent iron ions (Fe²⁺). This document provides detailed application notes and protocols for using this compound to study ferroptosis and iron-dependent cell death.
This compound functions as a "turn-on" fluorescent probe. In its native state, it is non-fluorescent. However, upon selective reaction with Fe²⁺, it undergoes a deoxygenation reaction, yielding a highly fluorescent product with excitation and emission maxima at approximately 540 nm and 575 nm, respectively. This property allows for the sensitive and specific visualization of labile Fe²⁺ pools within living cells. Recent studies have also revealed an intriguing dual role for this compound and other N-oxide-based probes as inhibitors of ferroptosis through the selective oxidation of Fe²⁺.[1][2]
Data Presentation: Quantitative Analysis of this compound in Ferroptosis
The inhibitory effects of this compound and related compounds on ferroptosis have been quantified, providing valuable data for experimental design and interpretation.
| Compound | Inducer | Cell Line | IC50 (µM) | Reference |
| This compound | Erastin | HT1080 | 12.8 | [3] |
| Sithis compound | Erastin | HT1080 | ~3.5 | |
| RhoNox-4 | Erastin | HT1080 | ~3.5 | |
| Lyso-RhoNox | Erastin | HT1080 | 12.8 | |
| Deferoxamine (DFO) | Erastin | HT1080 | >100 |
Table 1: Inhibitory concentration (IC50) values of this compound and other N-oxide probes against erastin-induced ferroptosis.
| Compound | Inducer | Cell Line | Inhibition | Reference |
| This compound | RSL-3 | HT1080 | >50% reduction in cell death | |
| Sithis compound | RSL-3 | HT1080 | >50% reduction in cell death | |
| RhoNox-4 | RSL-3 | HT1080 | >50% reduction in cell death |
Table 2: Inhibitory activity of this compound and related probes against RSL-3-induced ferroptosis.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in ferroptosis and the application of this compound, the following diagrams are provided.
References
- 1. Inhibition of ferroptosis by N -oxide-based fluorescent probes via selective oxidation of ferrous ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07972H [pubs.rsc.org]
- 2. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]
RhoNox-1: Application Notes and Protocols for Neurobiology and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RhoNox-1 is a highly specific fluorescent probe designed for the detection of labile ferrous iron (Fe2+). It operates on a "turn-on" mechanism, exhibiting a significant increase in fluorescence upon selective reaction with Fe2+. This property makes this compound a valuable tool for investigating the roles of ferrous iron in various physiological and pathological processes, particularly in the fields of neurobiology and cancer research. This document provides detailed application notes and experimental protocols for the use of this compound in these research areas.
Mechanism of Action
This compound's fluorescence is initially quenched. In the presence of Fe2+, the N-oxide group on the this compound molecule is reduced to a tertiary amine. This deoxygenation reaction restores the fluorescence of the rhodamine-based fluorophore, resulting in a strong orange-red signal.[1][2][3] The probe is cell-permeable and has been reported to localize primarily in the Golgi apparatus, although localization in endolysosomes has also been observed.[4][5][6][7]
References
- 1. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneity of ferrous iron-containing endolysosomes and effects of endolysosome iron on endolysosome numbers, sizes, and localization patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
Troubleshooting & Optimization
Optimizing RhoNox-1 incubation time for different cell types.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing RhoNox-1 for the detection of divalent iron ions (Fe²⁺) in living cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | 1. Degraded this compound stock solution.[1] 2. Impure DMSO used for reconstitution.[1] 3. Autofluorescence from cells or media. 4. Suboptimal washing steps. | 1. Prepare fresh this compound stock solution. Avoid long-term storage of the solution.[1] 2. Use high-purity, anhydrous DMSO.[1] 3. Image a sample of unstained cells to determine the level of autofluorescence. Use phenol (B47542) red-free medium for incubation and imaging. 4. Ensure thorough washing with PBS or appropriate buffer after incubation to remove excess probe.[2][3][4][5] |
| Weak or No Signal | 1. Low intracellular labile Fe²⁺ concentration. 2. Suboptimal incubation time or temperature. 3. Incorrect filter set or imaging parameters. 4. Inefficient probe loading. | 1. Use a positive control by treating cells with a known Fe²⁺ source like Ferrous Ammonium Sulfate (FAS).[1][6][7] 2. Optimize the incubation time (see protocol below). Perform incubation at 37°C to enhance cellular uptake.[1][6] 3. Use a filter set appropriate for this compound (Ex/Em: ~540/575 nm).[2][3][4] 4. Ensure the recommended working concentration (1-10 µM) is used.[2][3][4][5] |
| Phototoxicity or Cell Death | 1. Prolonged exposure to excitation light. 2. High concentration of this compound. | 1. Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time. 2. Perform a concentration titration to find the lowest effective probe concentration. |
| Signal Not Localized as Expected | 1. This compound is reported to localize to the Golgi apparatus.[2][3][4] Deviations may occur in certain cell types or under specific experimental conditions. | 1. Co-stain with a known Golgi marker (e.g., BODIPY-FL-ceramide) to confirm localization.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a "turn-on" fluorescent probe that selectively detects ferrous iron (Fe²⁺).[8][10][11] In its native state, the probe has very low fluorescence. Upon reaction with Fe²⁺, this compound undergoes a deoxygenation reaction that converts it into a highly fluorescent product, rhodamine B.[11][12] This results in a significant increase in fluorescence intensity, allowing for the visualization of labile Fe²⁺ pools within living cells.[10][11]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The recommended excitation maximum is approximately 540 nm, and the emission maximum is around 575 nm, producing an orange-red fluorescence.[2][3][4]
Q3: What is the recommended working concentration and incubation time for this compound?
A3: The recommended working concentration of this compound is typically between 1-10 µM.[2][3][4][5] The incubation time can vary depending on the cell type and experimental conditions, generally ranging from 5 to 60 minutes.[1][2][3][4][5][6] It is highly recommended to optimize the incubation time for your specific cell type using the protocol provided below.
Q4: Can this compound be used in fixed cells?
A4: this compound is designed for use in living cells to detect labile Fe²⁺ pools. Fixation procedures can alter the distribution and concentration of intracellular ions, and therefore, it is not recommended for use in fixed cells.
Q5: How should I store the this compound stock solution?
A5: It is best to prepare the DMSO stock solution fresh. If storage is necessary, it is recommended to store it at ≤ -20°C, desiccated, and protected from light.[1] Avoid repeated freeze-thaw cycles. Storing the probe in solution is not recommended as it may degrade and increase background fluorescence.[1]
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound
-
Cell Preparation: Culture adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluency.
-
Working Solution Preparation: Prepare a 1-10 µM this compound working solution by diluting the 1 mM DMSO stock solution in a serum-free cell culture medium or a suitable buffer like PBS or HBSS.[2][3][4][5] Note: Prepare this solution fresh for each experiment.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells twice with the chosen buffer (e.g., PBS).[2][3][4][5] c. Add the this compound working solution to the cells, ensuring the entire surface is covered. d. Incubate the cells for the desired time (e.g., 5-60 minutes) at room temperature or 37°C, protected from light.[1][2][3][4][5][6]
-
Washing: a. Remove the this compound working solution. b. Wash the cells two to three times with the buffer to remove any unbound probe.[2][3][4]
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set (Ex/Em: ~540/575 nm).
Protocol 2: Optimizing this compound Incubation Time
To determine the optimal incubation time for your specific cell type, a time-course experiment is recommended.
-
Cell Preparation: Plate your cells on multiple coverslips or in a multi-well imaging plate.
-
Staining: Prepare the this compound working solution and add it to all samples simultaneously.
-
Time Points: Incubate the cells for a range of time points (e.g., 5, 15, 30, 45, and 60 minutes).
-
Washing and Imaging: At each time point, wash one sample as described in Protocol 1 and immediately acquire images.
-
Analysis: Analyze the fluorescence intensity of the cells at each time point. The optimal incubation time is the point at which the signal-to-noise ratio is maximized without evidence of cytotoxicity.
Quantitative Data Summary
The optimal incubation time for this compound can be cell-type dependent. The following table summarizes the range of incubation times reported in various studies and product datasheets.
| Parameter | Recommended Range | Cell Types Mentioned | References |
| Working Concentration | 1 - 10 µM | HepG2, MCF-7, 661W, Rat renal proximal tubules | [2][3][4][5][7][8][11] |
| Incubation Time | 5 - 60 minutes | HepG2, MCF-7, 661W, Rat renal proximal tubules | [1][2][3][4][5][6][7][8][11] |
| Incubation Temperature | Room Temperature or 37°C | General | [1][2][3][4][5][6] |
Visualizations
References
- 1. goryochemical.com [goryochemical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 6. goryochemical.com [goryochemical.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dealing with autofluorescence when using RhoNox-1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues when using the RhoNox-1 fluorescent probe, with a particular focus on managing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
This compound is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) in living cells. Upon reaction with Fe²⁺, this compound is converted to a highly fluorescent product, rhodamine B, which emits an orange-red fluorescence.[1][2][3] This reaction is irreversible and allows for the visualization and quantification of labile iron pools within the cell, with a tendency for the probe to localize in the Golgi apparatus.[1][2]
Q2: What are the spectral properties of this compound?
The fluorescent product of this compound has an excitation maximum of approximately 540 nm and an emission maximum of around 575 nm.
| Property | Wavelength (nm) |
| Excitation Maximum | ~540 |
| Emission Maximum | ~575 |
Q3: What is autofluorescence and why is it a problem?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light. This can be a significant issue in fluorescence microscopy as it can mask the specific signal from the fluorescent probe, leading to a low signal-to-noise ratio and making it difficult to interpret the results accurately. Common sources of autofluorescence in cells include NADH, flavins, collagen, elastin, and lipofuscin.
Troubleshooting Guide: Dealing with Autofluorescence
High background fluorescence can obscure the specific signal from this compound. The following troubleshooting guide provides a systematic approach to identify and mitigate common sources of autofluorescence during your experiment.
Diagram: Troubleshooting Workflow for Autofluorescence
Caption: A logical workflow for troubleshooting high background fluorescence.
Problem: High background fluorescence observed in the control (unstained) sample.
| Potential Cause | Recommended Solution |
| Cell Culture Medium | Phenol red in culture medium is a known source of fluorescence. Culture cells in phenol red-free medium for at least 24 hours before the experiment. |
| Endogenous Fluorophores | Some cell types have high levels of endogenous fluorescent molecules (e.g., NADH, flavins). Consider using a quenching agent or photobleaching the sample before staining. |
| Fixation Method (for fixed-cell imaging) | Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence. If your experimental design allows, consider fixing with ice-cold methanol or ethanol. |
Problem: High background fluorescence in this compound stained samples compared to the unstained control.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Using too high a concentration of the probe can lead to non-specific binding and high background. Titrate the this compound concentration to find the optimal balance between signal and background. The recommended starting range is 1-10 µM. |
| Inadequate Washing | Insufficient washing after staining can leave unbound probe in the sample. Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS or HBSS). |
| Probe Aggregation | This compound, if not properly dissolved, can form aggregates that appear as bright, non-specific fluorescent spots. Ensure the probe is fully dissolved in DMSO before preparing the working solution. |
| Non-specific Binding | The probe may non-specifically adhere to cellular components or the coverslip. Consider including a blocking step with a reagent like BSA, although this is more common in immunofluorescence. |
Experimental Protocols
Protocol 1: Standard Staining of Adherent Cells with this compound
-
Cell Preparation: Culture adherent cells on sterile coverslips in a multi-well plate to the desired confluency.
-
Preparation of this compound Working Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. Note: The optimal concentration may vary between cell types and should be determined experimentally.
-
-
Staining:
-
Remove the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with serum-free medium or PBS for 5 minutes each to remove any unbound probe.
-
-
Imaging:
-
Mount the coverslip on a slide with a suitable imaging buffer.
-
Observe the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation: ~540 nm, Emission: ~575 nm).
-
Protocol 2: Autofluorescence Quenching with Sodium Borohydride (B1222165) (for fixed cells)
This protocol is for aldehyde-fixed cells and should be performed after fixation and permeabilization, but before staining with this compound.
-
Fixation: Fix cells as required by your experimental protocol (e.g., with 4% paraformaldehyde).
-
Permeabilization (Optional): If required for other stains, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Quenching:
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate the fixed cells with the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the cells thoroughly three times with PBS.
-
-
Staining: Proceed with the this compound staining protocol as described above.
Signaling Pathways and Experimental Workflows
Diagram: this compound Mechanism of Action
Caption: The reaction of this compound with ferrous iron (Fe²⁺).
References
RhoNox-1 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for RhoNox-1, a fluorescent probe for the selective detection of Fe(II). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, with a specific focus on the effects of pH on its fluorescence and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective turn-on fluorescent probe designed to detect ferrous iron (Fe²⁺) in living cells.[1][2][3][4][5] Its mechanism is based on the deoxygenation of an N-oxide group by Fe²⁺, which converts the weakly fluorescent this compound into the highly fluorescent rhodamine B. This reaction is irreversible and provides a robust signal for imaging labile iron pools. The fluorescence quenching of this compound in its "off" state is attributed to a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes.
Q2: What are the optimal excitation and emission wavelengths for this compound?
Upon reaction with Fe²⁺, this compound's fluorescent product can be optimally excited at approximately 540 nm with a maximum emission at around 575 nm, producing an orange-red fluorescence. Some sources may report slightly different values, such as an absorption maximum at 537 nm and an emission maximum at 569 nm.
Q3: Is this compound's fluorescence sensitive to pH?
Yes, the fluorescence of this compound is pH-dependent. The probe's structure and, consequently, its fluorescent properties are influenced by the surrounding pH. It is crucial to maintain a stable and appropriate pH during experiments to ensure accurate and reproducible results.
Q4: In what pH range is this compound most effective?
This compound is designed to function optimally under physiological conditions, typically around pH 7.4. At this pH, the probe exists predominantly in an "open" quinoid configuration, which is necessary for its interaction with Fe²⁺. Extreme acidic or basic conditions can alter the probe's structure to a closed spirolactone form, which is not ideal for Fe²⁺ detection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | 1. Degraded DMSO: The solvent used to prepare the stock solution may have degraded. 2. Probe instability: Storing the probe as a solution for extended periods can lead to degradation and increased background. 3. Incorrect pH: The experimental buffer pH is outside the optimal range, leading to non-specific fluorescence. | 1. Use high-purity, anhydrous DMSO to prepare the stock solution. It is recommended to use a freshly opened bottle or aliquots stored in a deep freezer. 2. Prepare fresh working solutions from a DMSO stock just before use. Avoid long-term storage of diluted this compound solutions. 3. Ensure the buffer pH is maintained at physiological levels (e.g., pH 7.4 using HEPES or HBSS). |
| No or weak fluorescence signal | 1. Low labile Fe²⁺ levels: The cells may have very low concentrations of detectable labile iron. 2. Incorrect filter set: The microscope filter set may not be appropriate for this compound's excitation/emission spectra. 3. Suboptimal pH: The pH of the imaging medium may be too acidic or basic, affecting the probe's responsiveness. | 1. Use a positive control by treating cells with a known iron source like ferrous ammonium (B1175870) sulfate (B86663) (FAS) to confirm the probe is working. 2. Use a filter set suitable for Cy3 or tetramethylrhodamine (B1193902) (TMR), with an excitation laser around 532 nm or 543 nm and fluorescence detection around 570 nm. 3. Verify the pH of all buffers and media used in the experiment and adjust to pH 7.4 if necessary. |
| Inconsistent results between experiments | 1. pH variability: Inconsistent pH of buffers or media across different experimental setups. 2. Probe concentration: Variation in the final concentration of this compound. 3. Incubation time: Differences in the incubation time of the probe with the cells. | 1. Standardize all buffer preparations and regularly check the pH. 2. Carefully prepare the working solution to the recommended concentration (typically 1-10 µM) for each experiment. 3. Maintain a consistent incubation time (e.g., 30-60 minutes) for all samples. |
Quantitative Data on pH Effects
The structural and fluorescent properties of this compound are significantly influenced by pH. The following tables summarize the key pH-dependent characteristics.
Table 1: pKa Values of this compound
| pKa Value | Description | Reference |
| pK₁ = 3.4 | Associated with the equilibrium between the closed spirolactone and open quinoid forms. | |
| pK₂ = 7.1 | Reflects the protonation equilibrium at the N-oxide moiety, affecting emission efficiency. | |
| pK₃ = 11.3 | Associated with the equilibrium between the open quinoid and closed spirolactone forms under basic conditions. |
Table 2: pH-Dependent Spectroscopic Properties of this compound
| pH | Predominant Form | Absorbance (λ_max) | Relative Fluorescence Intensity | Reference |
| 1.6 | Closed Spirolactone | Low absorbance in visible range | Low | |
| ~5.0 | Open Quinoid | 492 nm | Relatively high (Φ ≈ 0.03) | |
| 7.4 | Open Quinoid | 492 nm | Weak (Φ = 0.010) | |
| 12.7 | Closed Spirolactone | Low absorbance in visible range | Low |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mM): Dissolve 50 µg of this compound in 110 µL of high-purity, anhydrous DMSO. Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Working Solution (1-10 µM): Immediately before use, dilute the 1 mM stock solution in a suitable buffer (e.g., serum-free medium, PBS, or HBSS) at pH 7.4 to the desired final concentration.
2. Staining Protocol for Live Cells
-
Adherent Cells:
-
Culture cells on sterile coverslips or glass-bottom dishes.
-
Remove the culture medium and wash the cells twice with a suitable buffer (e.g., HBSS).
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with the buffer to remove excess probe.
-
Observe the cells using fluorescence microscopy.
-
-
Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with a suitable buffer.
-
Resuspend the cells in the this compound working solution and incubate for 30-60 minutes at room temperature or 37°C.
-
Centrifuge the cells to remove the supernatant and wash twice with the buffer.
-
Resuspend the cells in fresh buffer for analysis by fluorescence microscopy or flow cytometry.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. cedarlanelabs.com [cedarlanelabs.com]
Validation & Comparative
Validating RhoNox-1 Specificity for Ferrous Iron: A Comparative Guide to Iron Chelators
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent probes is paramount for generating reliable data. This guide provides a comprehensive comparison of common iron chelators used to validate the specificity of RhoNox-1, a fluorescent probe for detecting ferrous iron (Fe2+). We present supporting experimental data, detailed protocols, and visualizations to aid in the rigorous validation of your experimental findings.
Introduction to this compound
This compound is a cell-permeable fluorescent probe designed for the specific detection of labile Fe2+.[1] Its mechanism relies on the selective reduction of a tertiary amine N-oxide group by Fe2+, which in turn restores the fluorescence of the rhodamine B backbone, emitting an orange-red signal.[2][3] This "turn-on" fluorescence provides a direct and quantifiable measure of intracellular Fe2+ levels. However, like any chemical sensor, its specificity must be rigorously validated to exclude potential off-target effects. Iron chelators are indispensable tools for this purpose.
The Role of Iron Chelators in Specificity Validation
Iron chelators are molecules that bind to iron ions, effectively sequestering them and preventing them from interacting with other molecules, such as fluorescent probes. By observing a decrease in the fluorescent signal of this compound in the presence of a specific iron chelator, researchers can confirm that the probe's signal is indeed dependent on the presence of Fe2+. This guide focuses on two commonly used iron chelators: 2,2'-Bipyridyl (Bpy) and Deferoxamine (DFO).
Comparative Analysis of Iron Chelators
The choice of iron chelator for validating this compound specificity depends on the experimental context, particularly the target iron pool and the desired speed of chelation.
| Chelator | Primary Target | Mechanism of Action | Reported Effect on this compound Signal | Key Considerations |
| 2,2'-Bipyridyl (Bpy) | Labile Fe2+ | Forms a stable complex with Fe2+, preventing its interaction with this compound. | Complete suppression of Fe2+-induced fluorescence enhancement.[4] | Rapid-acting and highly specific for Fe2+. The preferred choice for acute, in-solution, and intracellular validation. |
| Deferoxamine (DFO) | Primarily Fe3+, but can chelate Fe2+ | A high-affinity hexadentate chelator that binds iron, primarily in its ferric state. It can also chelate Fe2+, thereby reducing its availability to react with this compound. | Decreases in this compound fluorescence by chelating endolysosomal iron. | Slower-acting than Bpy. Useful for studying the role of specific iron pools, such as those in endolysosomes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation experiments. Below are step-by-step protocols for using Bpy and DFO to validate this compound specificity.
In Vitro Validation of this compound Specificity using 2,2'-Bipyridyl
This protocol details the validation of this compound specificity for Fe2+ in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
FeSO4 solution (10 mM in water)
-
2,2'-Bipyridyl (Bpy) solution (100 mM in ethanol)
-
HEPES buffer (50 mM, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a 2 µM this compound solution in HEPES buffer.
-
Add 20 µM FeSO4 to the this compound solution and incubate for 1 hour at room temperature.
-
Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~575 nm).
-
To a separate solution of 2 µM this compound and 20 µM FeSO4, add Bpy to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence intensity.
-
Expected Outcome: A significant increase in fluorescence should be observed upon the addition of FeSO4, which is subsequently quenched to near baseline levels upon the addition of Bpy.
Intracellular Validation of this compound Specificity using Iron Chelators
This protocol describes how to validate this compound specificity in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
This compound working solution (5 µM in serum-free medium)
-
Ferrous ammonium (B1175870) sulfate (B86663) (FAS) solution (10 mM in water)
-
2,2'-Bipyridyl (Bpy) solution (1 M in DMSO)
-
Deferoxamine (DFO) solution (100 mM in water)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable imaging dish or plate and culture overnight.
-
Positive Control: Treat cells with 100 µM FAS for 30 minutes to load them with Fe2+.
-
Wash the cells with serum-free medium.
-
Incubate the cells with 5 µM this compound for 1 hour at 37°C.
-
Wash the cells and image using a fluorescence microscope.
-
Chelator Treatment (Bpy): Co-incubate FAS-loaded cells with 5 µM this compound and 1 mM Bpy for 1 hour at 37°C.
-
Chelator Treatment (DFO): Pre-treat cells with 100 µM DFO for 4-6 hours before FAS loading and this compound staining.
-
Wash the cells and acquire fluorescence images or perform flow cytometry analysis.
-
Expected Outcome: Cells loaded with FAS and stained with this compound should exhibit strong fluorescence. This fluorescence should be significantly reduced in cells co-treated with Bpy or pre-treated with DFO.
Visualizing the Validation Workflow
To further clarify the experimental logic, the following diagrams illustrate the signaling pathway of this compound activation and the workflow for its validation using iron chelators.
Comparison with Alternative Fe2+ Probes
While this compound is a valuable tool, other fluorescent probes for Fe2+ are available. FerroOrange, for instance, has been reported to be more sensitive in detecting low physiological concentrations of Fe2+ compared to this compound.[5] When choosing a probe, researchers should consider factors such as sensitivity, photostability, and the specific subcellular localization of interest. Regardless of the probe selected, validation of its specificity using appropriate iron chelators remains a critical step in ensuring data integrity.
Conclusion
The validation of fluorescent probe specificity is a cornerstone of rigorous scientific research. This guide provides a framework for validating the Fe2+ specificity of this compound using the iron chelators 2,2'-Bipyridyl and Deferoxamine. By following the detailed protocols and understanding the comparative advantages of each chelator, researchers can confidently assess the reliability of their findings and contribute to the advancement of our understanding of the critical role of iron in biological systems.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe this compound in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FerroOrange Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
A Comparative Guide to Fluorescent Probes for Labile Iron Measurement: RhoNox-1 vs. Calcein and Phen Green SK
For researchers, scientists, and drug development professionals, the accurate measurement of the labile iron pool (LIP) within cells is crucial for understanding cellular metabolism, oxidative stress, and the efficacy of iron-chelating drugs. This guide provides an objective comparison of three common fluorescent probes—RhoNox-1, calcein (B42510), and phen green SK—supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The labile iron pool is a transient, chelatable, and redox-active fraction of cellular iron that is not tightly bound to proteins. Its dynamic nature makes it a key player in both normal physiological processes and pathological conditions. The choice of fluorescent probe to measure the LIP can significantly impact experimental outcomes. This guide compares the performance of a newer "turn-on" probe, this compound, with two traditional "turn-off" probes, calcein and phen green SK.
Quantitative Performance Comparison
The following table summarizes the key characteristics and performance metrics of this compound, calcein, and phen green SK for the measurement of labile iron.
| Feature | This compound | Calcein | Phen Green SK |
| Sensing Mechanism | "Turn-on" fluorescence | "Turn-off" fluorescence (quenching) | "Turn-off" fluorescence (quenching) |
| Primary Target | Ferrous iron (Fe2+)[1][2] | Ferrous (Fe2+) and Ferric (Fe3+) iron[3] | Divalent metal ions, including Fe2+[4][5] |
| Selectivity | High for Fe2+ over other metal ions | Binds other divalent metals (e.g., Cu2+, Co2+, Ni2+) | Binds a broad range of metal ions (e.g., Fe2+, Cd2+, Co2+, Ni2+, Zn2+) |
| Excitation Wavelength | ~540 nm | ~494 nm | ~507 nm |
| Emission Wavelength | ~575 nm | ~517 nm | ~532 nm |
| Quantum Yield (Φ) | ~0.01 (quenched), increases upon Fe2+ binding | Not readily available for the quenched state | Not readily available |
| Dissociation Constant (Kd) for Fe2+ | Not reported | ~0.22 µM | Not reported |
| Cell Permeability | Yes | Acetoxymethyl (AM) ester form is cell-permeable | Diacetate form is cell-permeable |
| pH Dependence | Fluorescence is pH-dependent | Fluorescence and iron binding are pH-dependent; less effective in acidic organelles | Information not readily available |
| Subcellular Localization | Tends to localize in the Golgi apparatus | Cytosolic | Cytosolic |
Mechanisms of Action
The fundamental difference between these probes lies in their response to iron binding.
This compound is a reactivity-based "turn-on" probe. In its native state, the fluorescence of the rhodamine B scaffold is quenched by an N-oxide group. In the presence of Fe2+, the N-oxide is selectively deoxygenated, leading to a significant increase in fluorescence intensity. This "turn-on" response provides a high signal-to-background ratio.
Mechanism of this compound activation by ferrous iron.
Calcein and Phen Green SK are "turn-off" probes. Their cell-permeable ester forms (calcein-AM and phen green SK diacetate) are cleaved by intracellular esterases to release the fluorescent probe. The fluorescence of calcein and phen green SK is quenched upon binding to labile iron. The amount of labile iron is typically determined by measuring the increase in fluorescence after the addition of a strong iron chelator that displaces the iron from the probe.
Mechanism of fluorescence quenching for calcein and phen green SK.
Experimental Protocols
Detailed methodologies for using each probe are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Labile Iron Pool Measurement with this compound
This protocol is adapted for live-cell imaging of labile Fe2+.
Materials:
-
This compound
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Cells of interest
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO to obtain a 1 mM stock solution.
-
Preparation of Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. Prepare this solution fresh for each experiment.
-
Cell Staining (Adherent Cells): a. Culture adherent cells on sterile coverslips. b. Remove the culture medium and wash the cells. c. Add 100 µL of the this compound working solution to cover the cells and incubate at room temperature for 5-30 minutes. d. Wash the cells twice with medium. e. Observe under a fluorescence microscope.
-
Cell Staining (Suspension Cells): a. Centrifuge the cells to collect them and wash twice with PBS. Resuspend at a density of 1x106 cells/mL. b. Add 1 mL of the working solution and incubate at room temperature for 5-30 minutes. c. Centrifuge and discard the supernatant. d. Wash the cells twice with PBS. e. Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Experimental workflow for labile iron measurement with this compound.
Labile Iron Pool Measurement with Calcein-AM
This protocol describes the measurement of the labile iron pool using the fluorescence quenching of calcein.
Materials:
-
Calcein-AM
-
Anhydrous DMSO
-
Cell culture medium
-
PBS
-
A strong, cell-permeable iron chelator (e.g., 2,2'-bipyridyl or deferiprone)
-
Cells of interest
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Calcein-AM Loading: a. Prepare a stock solution of calcein-AM in anhydrous DMSO. b. Dilute the calcein-AM stock solution in serum-free medium to a final concentration of 0.1-1 µM. c. Remove the culture medium from the cells and wash with PBS. d. Add the calcein-AM working solution to the cells and incubate at 37°C for 15-30 minutes.
-
Fluorescence Measurement (Finitial): a. Wash the cells twice with PBS to remove excess calcein-AM. b. Add fresh medium or buffer to the wells. c. Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~517 nm). This is the initial fluorescence (Finitial), which is quenched by the labile iron pool.
-
Chelation and Fluorescence Measurement (Ffinal): a. Add a strong, cell-permeable iron chelator (e.g., 50-100 µM 2,2'-bipyridyl) to the cells. b. Incubate for 5-10 minutes to allow for complete chelation of the labile iron from calcein. c. Measure the fluorescence intensity again. This is the final, dequenched fluorescence (Ffinal).
-
Calculation: The change in fluorescence (ΔF = Ffinal - Finitial) is proportional to the size of the labile iron pool.
Experimental workflow for labile iron measurement with Calcein-AM.
Labile Iron Pool Measurement with Phen Green SK Diacetate
This protocol is for the detection of intracellular labile iron using phen green SK.
Materials:
-
Phen Green SK diacetate
-
Anhydrous DMSO
-
PBS or cell culture medium
-
Cells of interest
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Phen Green SK diacetate in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution in PBS or serum-free cell culture medium to a final concentration of 10-20 µM. Prepare this solution fresh and protect it from light.
-
Cell Staining: a. Wash the target cells with PBS. b. Incubate the cells with the Phen Green SK diacetate working solution at 37°C in the dark for 20-30 minutes.
-
Analysis: a. Wash the cells again with PBS. b. Resuspend the cells in PBS for flow cytometry analysis or observe under a fluorescence microscope.
Experimental workflow for labile iron measurement with Phen Green SK.
Concluding Remarks
The choice between this compound, calcein, and phen green SK for labile iron measurement depends on the specific experimental requirements.
-
This compound offers the significant advantage of being a "turn-on" probe with high selectivity for Fe2+. This can lead to a better signal-to-noise ratio and more specific detection of the redox-active form of labile iron. Its localization to the Golgi apparatus should be considered when interpreting results.
-
Calcein is a well-established "turn-off" probe, but its lack of specificity for iron over other divalent cations and its pH sensitivity are important limitations. The requirement for a post-measurement chelation step to determine the labile iron pool adds a layer of complexity to the experimental workflow.
-
Phen Green SK is another "turn-off" probe that is reported to be more sensitive than calcein. However, it also exhibits broad selectivity for various metal ions, which could be a confounding factor in certain experimental systems.
For researchers specifically interested in the dynamics of the redox-active Fe2+ pool with a high signal-to-background ratio, This compound presents a compelling option. For more general or comparative studies of the labile iron pool, the traditional probes calcein and phen green SK remain useful tools, provided their limitations are carefully considered in the experimental design and data interpretation.
References
- 1. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence analysis of the labile iron pool of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phen Green™ SK, Diacetate | AAT Bioquest [aatbio.com]
A Researcher's Guide to RhoNox-1: A Critical Comparison of a Fluorescent Probe for Ferrous Iron
For researchers, scientists, and professionals in drug development, the accurate detection of specific metal ions in biological systems is paramount. RhoNox-1 has emerged as a tool for visualizing labile ferrous iron (Fe²⁺). This guide provides an objective comparison of this compound's performance against its alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
It is critical to note that This compound is a fluorescent probe for the specific detection of ferrous iron (Fe²⁺) and not for the activity of the small GTPase RhoA. [1][2][3][4] Its utility lies in the fields of oxidative stress, iron metabolism, and related pathological conditions.
Mechanism of Action: A "Turn-On" Response to Ferrous Iron
This compound operates via a highly selective, irreversible chemical reaction with Fe²⁺.[2][5] In its native state, the this compound molecule is weakly fluorescent. The presence of a tertiary amine N-oxide group on the rhodamine scaffold effectively quenches its fluorescence through mechanisms such as photo-induced electron transfer (PET) and twisted intramolecular charge transfer (TICT).[2][5][6] Upon encountering Fe²⁺, the N-oxide group is irreversibly removed in a deoxygenation reaction. This restores the π-conjugation of the rhodamine fluorophore, resulting in a significant "turn-on" of a bright, orange-red fluorescence (Excitation/Emission: ~540 nm / ~575 nm).[1][5] This probe is cell-permeable and has been observed to localize primarily in the Golgi apparatus.[1][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. RhoNox-1_TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to N-Oxide Based Fluorescent Probes for Divalent Cations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive review and comparison of N-oxide-based fluorescent probes for the detection of divalent cations. This document focuses primarily on probes for ferrous iron (Fe²⁺), due to the prevalence of N-oxide chemistry in their design, and includes a comparative analysis with alternative probes for other biologically significant divalent cations like zinc (Zn²⁺) and copper (Cu²⁺).
Introduction to N-Oxide Based Fluorescent Probes
N-oxide-based fluorescent probes have emerged as a powerful tool for the detection of specific divalent cations, particularly Fe²⁺, within biological systems. These probes typically operate on a "turn-on" fluorescence mechanism. In their native state, the N-oxide moiety quenches the fluorescence of the attached fluorophore. Upon selective reaction with the target cation, the N-oxide group is reduced, leading to a significant increase in fluorescence intensity. This high selectivity and "off-on" response make them ideal for live-cell imaging and tracking of dynamic changes in cation concentrations.
N-Oxide Based Fluorescent Probes for Ferrous Iron (Fe²⁺)
The detection of labile Fe²⁺ is crucial for understanding iron homeostasis and its role in various pathological conditions, including neurodegenerative diseases and cancer. N-oxide chemistry has been successfully employed to develop a range of highly selective "turn-on" fluorescent probes for Fe²⁺.
Signaling Pathway of Fe²⁺ Detection
The fundamental principle behind N-oxide-based Fe²⁺ probes is the selective deoxygenation of the tertiary amine N-oxide by Fe²⁺. This reaction converts the non-fluorescent probe into its highly fluorescent parent fluorophore.
Safety Operating Guide
Comprehensive Safety and Handling Protocol for the Novel Compound RhoNox-1
Disclaimer: As "RhoNox-1" is a novel or uncharacterized compound, no specific safety data sheet (SDS) is available.[1][2] Therefore, it must be treated as a potentially hazardous substance.[1][3] The following guidelines are based on a conservative, safety-first approach to handling unknown chemical compounds in a research environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling a substance with unknown properties, a comprehensive PPE strategy is crucial to minimize exposure.[2] The properties of a newly synthesized chemical are unknown and must be assumed to be hazardous.[3] The recommended PPE for handling this compound is outlined below, categorized by the level of protection required for different laboratory operations.[4]
| Protection Level | Engineering Controls | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Standard Handling (Low-Volume/Low-Concentration) | Chemical Fume Hood | Flame-Resistant Lab Coat | Disposable Nitrile Gloves | ANSI Z87.1-Compliant Safety Glasses | Not generally required within a fume hood |
| Weighing/Aliquoting (Powder/Concentrate) | Chemical Fume Hood or Ventilated Balance Enclosure | Flame-Resistant Lab Coat | Double-Gloving (Nitrile) | ANSI Z87.1-Compliant Safety Goggles | N95 Respirator (or higher) recommended |
| Risk of Splash or Aerosolization | Chemical Fume Hood | Chemical-Resistant Apron over Lab Coat | Double-Gloving (Nitrile or Neoprene) | Face Shield over Safety Goggles | N95 Respirator (or higher) |
| Large-Scale Operations or Spill Response | Closed System or Chemical Fume Hood | Chemical-Resistant Suit | Heavy-Duty Chemical-Resistant Gloves | Face Shield over Safety Goggles | Full-Face Air-Purifying Respirator |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure the safety of all laboratory personnel.
1. Risk Assessment: Before any new experiment, a thorough risk assessment must be conducted.[5][6] This involves identifying the potential hazards associated with the quantities and manipulations of this compound.[5]
2. Preparation and Weighing:
-
All manipulations of solid or concentrated this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]
-
Use anti-static weigh boats and tools to prevent dispersal of powdered material.
-
Ensure all necessary PPE is donned before handling the compound.
3. Dissolving and Diluting:
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
All solution preparation should be conducted in a chemical fume hood.
4. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.[7] The label should include the compound name, date received/synthesized, and a "Hazardous" warning.[7]
-
Store in a designated, secure location away from incompatible materials.[8]
-
If the compound is light-sensitive or unstable, store it under appropriate conditions (e.g., in an amber vial, refrigerated).
5. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.[7]
-
For small spills, use a chemical spill kit appropriate for the solvent and compound. Absorbent materials used to clean the spill should be disposed of as hazardous waste.[9]
-
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.[10]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent pads) must be treated as hazardous waste.[1]
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[8]
2. Waste Collection:
-
Collect solid waste in a designated, leak-proof container with a secure lid.[1]
-
Collect liquid waste in a compatible, shatter-resistant container.[1] Leave at least 10% headspace to allow for vapor expansion.[8]
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate concentrations.[1]
-
Include the date the waste was first added to the container.
4. Storage and Pickup:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Ensure the SAA is away from general traffic areas and drains.
-
Contact your institution's EHS department to arrange for pickup and proper disposal.[1]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for the safe preparation and handling of this compound.
Caption: Step-by-step procedure for the safe disposal of this compound waste.
Experimental Protocols
As this compound is an uncharacterized compound, the primary "experiment" is a thorough risk assessment to determine its hazard profile.[11]
Protocol: Initial Hazard Evaluation of a Novel Compound
Objective: To evaluate the potential physical and toxicological hazards of this compound before its use in research protocols.
Methodology:
-
Literature and Database Review:
-
Conduct a comprehensive search of chemical databases (e.g., SciFinder, Reaxys) for this compound or structurally similar compounds to identify any known hazard data.
-
Review literature for toxicological information on analogous structures.
-
-
In Silico Toxicity Prediction:
-
Utilize computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) to predict potential toxicological endpoints such as mutagenicity, carcinogenicity, and skin/eye irritation.
-
-
Physical and Chemical Property Analysis:
-
Determine the physical state, color, and odor of the compound.
-
Experimentally measure key properties such as melting point, boiling point, and solubility in common laboratory solvents.
-
Assess chemical stability under various conditions (e.g., light, temperature, pH).
-
-
Hazard Communication:
-
Based on the findings, create a preliminary Safety Data Sheet (SDS) or a similar hazard communication document.[2]
-
This document should be made available to all personnel who will handle the compound.[2]
-
All findings should be clearly communicated to laboratory personnel, with a particular emphasis on any identified high-risk properties (e.g., potential for high acute toxicity, reactivity).[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. epa.gov [epa.gov]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. Risk Assessment - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 7. twu.edu [twu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
